molecular formula C14H15F3N2O B11724892 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

Cat. No.: B11724892
M. Wt: 284.28 g/mol
InChI Key: WGTSWLHDBUPUBO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C14H15F3N2O It is characterized by the presence of trifluoromethyl and phenylpiperazine groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at 20°C in ethyl ether, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diphenyldiazomethane: Used in the synthesis of the compound.

    Ethyl Ether: Commonly used as a solvent in the reaction.

Major Products Formed

    Pyrazoles: Formed through cycloaddition reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The phenylpiperazine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is unique due to the combination of trifluoromethyl and phenylpiperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

WGTSWLHDBUPUBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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